molecular formula C12H13ClFNO4S B6633536 (1R,3S)-3-[(3-chloro-2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid

(1R,3S)-3-[(3-chloro-2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid

Cat. No.: B6633536
M. Wt: 321.75 g/mol
InChI Key: PUOCHVYBBJQOCU-SFYZADRCSA-N
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Description

(1R,3S)-3-[(3-chloro-2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid is a complex organic compound characterized by its unique cyclopentane structure with a sulfonylamino group attached to a chlorofluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-3-[(3-chloro-2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid typically involves multiple steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a series of cyclization reactions starting from simpler organic molecules.

    Introduction of the Sulfonylamino Group: This step involves the reaction of the cyclopentane derivative with a sulfonyl chloride in the presence of a base to form the sulfonylamino group.

    Attachment of the Chlorofluorophenyl Ring: The final step involves the coupling of the sulfonylamino cyclopentane with a chlorofluorophenyl derivative under specific conditions, such as the use of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-[(3-chloro-2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The chlorofluorophenyl ring can undergo substitution reactions, where the chlorine or fluorine atoms are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

(1R,3S)-3-[(3-chloro-2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may focus on its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonylamino derivatives have shown efficacy.

    Industry: The compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (1R,3S)-3-[(3-chloro-2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenylacetic acid: This compound shares the chlorophenyl group but lacks the cyclopentane and sulfonylamino groups.

    2,2’-Bipyridyl: While structurally different, this compound is also used in various chemical applications and can serve as a point of comparison in terms of reactivity and applications.

Uniqueness

(1R,3S)-3-[(3-chloro-2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry. This uniqueness can result in distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(1R,3S)-3-[(3-chloro-2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClFNO4S/c13-9-2-1-3-10(11(9)14)20(18,19)15-8-5-4-7(6-8)12(16)17/h1-3,7-8,15H,4-6H2,(H,16,17)/t7-,8+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOCHVYBBJQOCU-SFYZADRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)NS(=O)(=O)C2=C(C(=CC=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H]1C(=O)O)NS(=O)(=O)C2=C(C(=CC=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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